3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
Overview
Description
3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CM-C18, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to exhibit a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammation and oxidative stress, and the modulation of immune function. 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid for lab experiments is its potent anti-proliferative activity against a range of cancer cell lines, which makes it a valuable tool for cancer research. 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research on 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. One direction is to further elucidate the mechanism of action of 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, including its interactions with HDACs and PKC. Another direction is to explore the potential applications of 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in other fields, including material science and drug discovery. Additionally, further studies are needed to evaluate the safety and efficacy of 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in vivo, which may lead to the development of new therapies for cancer and other diseases.
Synthesis Methods
3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminothiophene-2-carboxylic acid. The final product is obtained through the reaction of the resulting intermediate with 4-aminobenzoic acid. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to exhibit potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In drug discovery, 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been used as a lead compound for the development of new drugs targeting various diseases, including Alzheimer's disease and inflammatory disorders. In material science, 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been used as a building block for the synthesis of functional materials, including self-assembled monolayers and nanoparticles.
properties
IUPAC Name |
3-[(3-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-5-6-10(8-13(9)17)14(20)19-16(23)18-12-4-2-3-11(7-12)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJZDQBFIMDKAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355457 | |
Record name | 3-[(3-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid | |
CAS RN |
462096-61-3 | |
Record name | 3-[(3-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.